3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione
Overview
Description
3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the chloro, dimethylphenyl, and ethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
- 3-chloro-1-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
- 3-chloro-1-(2,3-dimethylphenyl)-4-((4-hydroxyphenyl)amino)-1H-pyrrole-2,5-dione These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and potential applications.
Properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(4-ethoxyanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-15-10-8-14(9-11-15)22-18-17(21)19(24)23(20(18)25)16-7-5-6-12(2)13(16)3/h5-11,22H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUECQLQUTGNWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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